3-Hydrazinyl-2-methoxypyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-methoxypyridin-3-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-10-6-5(9-7)3-2-4-8-6/h2-4,9H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJKUVZCSBKHKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Hydrazinyl 2 Methoxypyridine and Analogues
Direct Synthesis Approaches
Direct methods for the synthesis of 3-hydrazinyl-2-methoxypyridine primarily involve nucleophilic aromatic substitution and the derivatization of precursor compounds.
Nucleophilic Aromatic Substitution Strategies for Hydrazinylpyridine Formation
Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of hydrazinylpyridines. researchgate.net This strategy typically involves the displacement of a leaving group, most commonly a halogen, from the pyridine (B92270) ring by a hydrazine (B178648) nucleophile. researchgate.netthieme-connect.com The reaction of a suitably substituted halopyridine with hydrazine hydrate (B1144303) is a common method for introducing the hydrazinyl moiety. researchgate.net The reactivity of the pyridine ring towards nucleophilic attack is influenced by the position of the leaving group and the presence of other substituents. pearson.com For instance, the synthesis of various hydrazinylpyridines has been successfully accomplished through the nucleophilic substitution of a chloro substituent with hydrazine hydrate. researchgate.net
The general scheme for this reaction can be represented as:
Halogenated Pyridine + Hydrazine Hydrate → Hydrazinylpyridine + Halide SaltThis approach is advantageous due to the commercial availability of many halopyridine precursors.
Precursor Compound Derivatization
Another direct approach involves the derivatization of a pyridine precursor that already contains a functional group amenable to conversion into a hydrazinyl group. While specific examples for this compound are not extensively detailed in the provided results, the derivatization of carbonyl groups on a pyridine ring using hydrazine-based reagents is a well-established method. researchgate.netrsc.org For example, ketones and aldehydes can be condensed with hydrazine to form hydrazones, which can be further transformed. rsc.org Reagents like 2-hydrazino-1-methylpyridine (HMP) are used for the derivatization of keto-steroids, highlighting the utility of hydrazinylpyridine derivatives in analytical chemistry. ddtjournal.commdpi.com
Indirect Synthetic Routes and Precursor Chemistry
Indirect methods focus on the synthesis of key intermediates, which are then converted to the target molecule. This often involves the preparation of halogenated methoxypyridines and subsequent formation of the hydrazinyl group.
Synthesis of Halogenated Methoxypyridine Intermediates
The synthesis of halogenated methoxypyridine intermediates is a critical step in many indirect routes. These intermediates serve as the backbone to which the hydrazinyl group is later introduced. A common method for their preparation is the nucleophilic substitution of a di- or tri-halogenated pyridine with sodium methoxide (B1231860). nih.gov For instance, 2,6-dibromo-3-aminopyridine can be reacted with sodium methoxide to produce 6-bromo-2-methoxy-3-aminopyridine. nih.gov Similarly, 4-chloropyridine (B1293800) hydrochloride can be converted to 4-methoxypyridine (B45360) via nucleophilic substitution with sodium methoxide. arkat-usa.org
Directed metalation and metal-halogen exchange reactions are also powerful tools for synthesizing specifically substituted alkoxypyridines. arkat-usa.org For example, 4-methoxypyridine can be lithiated at the C-2 position and then brominated to yield 2-bromo-4-methoxypyridine. arkat-usa.org These halogenated methoxypyridines are then poised for the subsequent introduction of the hydrazinyl group.
A patent describes the synthesis of various 2-hydrazinopyridine (B147025) derivatives starting from pyridine halides, which can include methoxy-substituted compounds like 2-chloro-5-methoxypyridine (B151447) and 2-bromo-5-methoxypyridine. google.com
Formation of Hydrazinyl Groups via Reduction or Condensation
The formation of the hydrazinyl group on a pre-formed methoxypyridine ring can be achieved through several methods. One established, though indirect, route to aromatic hydrazines is the reduction of diazonium salts. thieme-connect.com This process involves converting an amino group on the pyridine ring to a diazonium salt, which is then reduced using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or sodium sulfite (B76179) (Na₂SO₃). thieme-connect.com
Condensation reactions are also pivotal. The reaction of a halogenated methoxypyridine with hydrazine hydrate is a form of condensation where the hydrazinyl group is directly installed. researchgate.netthieme-connect.com This is a widely used and efficient method for producing hydrazinylpyridines. researchgate.net The reaction of 2-chloro-6-methoxypyridine (B123196) with hydrazine hydrate is a documented example of this approach.
Optimization of Reaction Conditions and Yields
The efficiency of synthesizing this compound and its analogues is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the molar ratio of reactants.
For nucleophilic aromatic substitution reactions with hydrazine, solvents such as simple alcohols (methanol, ethanol (B145695), propanol), THF, and diethyl ether are commonly used. researchgate.netthieme-connect.com The reaction temperature can range from 0°C to reflux, depending on the reactivity of the starting halopyridine. thieme-connect.com It has been noted that for less activated pyridine rings, a large excess of hydrazine hydrate is necessary to achieve complete conversion. thieme-connect.com
In the synthesis of 2-bromo-6-hydrazinylpyridine, controlling the stoichiometry of the halide to hydrazine (e.g., a 1:1.2 molar ratio) and the reaction time (around 12–24 hours) is crucial for optimizing the yield and minimizing the formation of di-substituted side products. The use of high-pressure ACE tubes can also be employed to facilitate the reaction, particularly with less reactive substrates. thieme-connect.com
A Chinese patent highlights the importance of reaction temperature, stating a range of 100–150 °C, with an optimal range of 125–130 °C, for the synthesis of 2-hydrazinopyridine derivatives. google.com
The table below summarizes some of the reaction conditions and findings for the synthesis of hydrazinylpyridines.
| Starting Material | Reagent | Solvent | Conditions | Product | Yield | Reference |
| Chloropyridines | Hydrazine Hydrate | Alcohols, Diethyl Ether | High-pressure ACE tube | Hydrazinylpyridines | Good | researchgate.net |
| 2,6-Dibromopyridine | Hydrazine Hydrate | Ethanol-Water | 115°C, 18 hours | 2-Bromo-6-hydrazinylpyridine | Not specified | |
| 2,6-Dibromopyridine | Hydrazine Hydrate | Propanol | 80°C, 12 hours | 2-Bromo-6-hydrazinylpyridine | Not specified | |
| Pyridine Halide A | Hydrazine Hydrate | Solvent I | 100-150°C | 2-Hydrazinopyridine Derivative P | Not specified | google.com |
| 2,6-dibromo-3-aminopyridine | Sodium Methoxide | Not specified | Not specified | 6-bromo-2-methoxy-3-aminopyridine | Not specified | nih.gov |
Green Chemistry Approaches in this compound Synthesis
A significant green approach to synthesizing hydrazinylpyridine derivatives involves streamlining the preparation of the necessary precursors. Traditional methods for producing key intermediates like 2,3-dichloropyridine (B146566) often involve multiple steps, including Hofmann degradation of nicotinamide, followed by chlorination and diazotization reactions. researchgate.net These classical routes are not only lengthy but also generate substantial amounts of waste, including chlorinated and diazotized by-products, which pose significant environmental concerns and hinder large-scale industrial production. researchgate.net
The choice of solvent and catalyst in the hydrazination step is also crucial from a green chemistry perspective. While traditional syntheses may employ volatile organic solvents, research into greener alternatives is ongoing. The use of alcohol amines as solvents, for instance, can serve a dual purpose by also acting as an acid scavenger, which helps to drive the reaction to completion. google.com
Furthermore, the principles of green chemistry encourage the use of catalytic methods to enhance reaction efficiency and reduce waste. While specific catalytic systems for the direct hydrazination of 2-methoxypyridine (B126380) at the 3-position are not extensively documented in publicly available literature, the broader field of pyridine functionalization is rich with catalytic innovations. The development of catalysts that could enable a more direct and atom-economical synthesis of this compound from readily available starting materials remains an active area of research.
The table below summarizes a greener synthetic approach for a related hydrazinylpyridine derivative, highlighting key reaction parameters that align with the principles of green chemistry.
| Precursor Compound | Reaction | Solvent | Catalyst | Yield | Green Chemistry Aspects |
| 2,3-Dichloropyridine | Hydrazination with hydrazine hydrate | N,N-Dimethylformamide | - | 90% | Simplified process, high yield, potential for solvent recycling. google.com |
| Precursor Compound B | Hydrogen substitution reaction | Solvent II | Mixed catalyst (e.g., Pt/C, Pd/C) | High | Reduction of waste generation compared to traditional multi-step synthesis of the precursor. |
The development of synthetic routes for related methoxypyridine analogues also provides insights into potential green methodologies. For instance, the synthesis of 6-bromo-2-methoxy-3-aminopyridine has been achieved through the nucleophilic aromatic substitution of 2,6-dibromo-3-aminopyridine with sodium methoxide in 1,4-dioxane. scispace.com While this specific reaction uses a conventional solvent, the principles of solvent substitution with greener alternatives could be applied.
Another relevant synthetic transformation is the conversion of an amino group to a hydrazinyl group. This is often achieved via the formation of a diazonium salt from the corresponding aminopyridine, followed by reduction. nih.gov Greener approaches to this transformation could involve the use of less hazardous diazotizing agents or more environmentally friendly reducing agents.
Chemical Reactivity and Derivatization Strategies of 3 Hydrazinyl 2 Methoxypyridine
Reactions at the Hydrazine (B178648) Moiety
The hydrazine group (-NHNH2) is a potent nucleophile and the primary site of reactivity in many reactions.
Condensation Reactions for Schiff Base and Hydrazone Formation
The hydrazine moiety readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form hydrazones, a class of compounds containing a carbon-nitrogen double bond (C=N-NH). soeagra.com This reaction is typically catalyzed by acid and involves the initial nucleophilic attack of the terminal nitrogen of the hydrazine onto the carbonyl carbon, followed by dehydration. soeagra.com
The formation of hydrazones from hydrazinylpyridines is a well-established synthetic strategy. For instance, 2-hydrazinylpyridine-3,4-dicarbonitriles react with salicylaldehyde (B1680747) and its derivatives to yield the corresponding hydrazones. researchgate.netresearchgate.net Similarly, hydrazide-hydrazone derivatives have been synthesized from the reaction of cyanoacetyl hydrazine with 3-acetylpyridine. mdpi.com These reactions highlight the general utility of the hydrazine group in forming C=N bonds.
Table 1: Examples of Hydrazone Formation from Hydrazinyl Precursors
| Reactants | Product Type | Key Reaction Feature | Reference |
|---|---|---|---|
| 2-hydrazinylpyridine-3,4-dicarbonitriles and salicylaldehyde | 2-{2-[2-hydroxyphenylmethylidene]hydrazinyl}pyridine-3,4-dicarbonitriles | Condensation of hydrazine with an aldehyde | researchgate.netresearchgate.net |
| Cyanoacetyl hydrazine and 3-acetylpyridine | Hydrazide-hydrazone derivative | Condensation of a hydrazine with a ketone | mdpi.com |
Cyclization Reactions to Form Fused Heterocycles (e.g., Pyrazoles, Triazines)
The bifunctional nature of the hydrazine group allows it to participate in cyclization reactions to form a variety of fused heterocyclic systems. These reactions are of significant interest as they provide access to complex molecular architectures with potential biological activities.
One prominent example is the Fischer indole (B1671886) synthesis, where arylhydrazines react with aldehydes or ketones under acidic conditions to form indoles. The Fischer cyclization of 3-hydrazinyl-2-methoxypyridine with cyclohexanone (B45756) has been reported. researchgate.net Similarly, its reaction with protected phenylacetaldehyde (B1677652) has been used as a metal-free method to obtain 3-phenyl-6-azaindole. researchgate.netresearchgate.net
Furthermore, the hydrazine moiety can be incorporated into other fused heterocyclic rings like pyrazoles and triazines. For example, 3-amino-4-hydrazino-1H-pyrazolo[3,4-b]quinolines can be formed from the reaction of 4-alkylamino-2-chloroquinoline-3-carbonitriles with hydrazine hydrate (B1144303). researchgate.net The synthesis of pyrazoles often involves the reaction of 1,3-dicarbonyl compounds with hydrazines. slideshare.net
Acylation and Sulfonylation of the Hydrazinyl Group
The nucleophilic character of the hydrazinyl group also allows for acylation and sulfonylation reactions. Acylation, the introduction of an acyl group (R-C=O), can be achieved using acylating agents like acyl chlorides or anhydrides. For example, the acylation of 3-amino-2-methoxypyridines has been studied, though it can sometimes lead to side products. researchgate.net
Sulfonylation involves the reaction of the hydrazine with a sulfonyl halide (R-SO2-X), typically in the presence of a base, to form sulfonamides. A mixture of a hydrazide and a sulfonyl chloride in pyridine (B92270) can be refluxed to produce the corresponding sulfonohydrazide. ekb.eg The chemoselectivity of amination of halo(het)arene sulfonyl halides has been investigated, showing that SNAr-reactive sulfonyl halides typically undergo sulfonamide synthesis first. chemrxiv.org
Transformations of the Pyridine Ring System
The pyridine ring, while aromatic, has a different reactivity profile compared to benzene (B151609) due to the presence of the nitrogen atom. The methoxy (B1213986) group also influences the ring's reactivity.
Electrophilic Aromatic Substitution Reactions
The pyridine ring can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene. The electron-donating methoxy group at the 2-position directs incoming electrophiles primarily to the 3- and 5-positions. For instance, the bromination of 2-methoxypyridine (B126380) is expected to yield 3-bromo-2-methoxypyridine (B87399) as the major product. brainly.combartleby.com Sulfonation of 2-methoxypyridine with sulfuric acid and heat results in the formation of 2-methoxy-4-sulfonic acid pyridine. brainly.comchegg.com
Modifications of the Methoxy Group
The methoxy group on the pyridine ring can be a site for chemical modification. One common transformation is demethylation to the corresponding pyridone. This can be achieved under various conditions, though specific methods for this compound are not extensively detailed in the provided context. The synthesis of 2-methoxypyridine derivatives often involves the O-alkylation of the corresponding hydroxypyridine. researchgate.net Conversely, the methoxy group can be introduced via nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, by methoxide (B1231860). For example, 2-chloropyridine-3,4-dicarbonitriles react with sodium methoxide to give 2-methoxy derivatives. researchgate.net
Multi-component Reactions Utilizing this compound
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, minimizing waste and saving time and resources. organic-chemistry.org this compound, and its structural analogs, are effective nucleophilic components in various MCRs for the synthesis of fused heterocyclic systems, which are significant in medicinal chemistry. organic-chemistry.orgsioc-journal.cn
One notable application involves the synthesis of pyrazolopyridines, a class of compounds with a wide range of biological activities. chemmethod.commdpi.comfip.org For instance, a pseudo-six-component reaction involving hydrazine hydrate (a related hydrazine derivative), ethyl acetoacetate, an aryl aldehyde, and urea (B33335) can produce tetrahydro-pyrazolopyridines. chemmethod.com In this reaction, the hydrazine acts as a key nucleophile, initiating a cascade of reactions that lead to the fused heterocyclic product. chemmethod.com While this example uses hydrazine hydrate, the principle extends to substituted hydrazines like this compound.
The general strategy in these MCRs often involves the initial reaction of the hydrazinyl group with a carbonyl compound, such as an aldehyde or ketone, to form a Schiff base. This intermediate can then undergo further reactions with other components like isocyanides or acyl chlorides to construct diverse heterocyclic scaffolds. The reactions can be performed under conventional heating or accelerated using microwave irradiation, which often improves reaction rates and yields.
Table 1: Examples of Multi-component Reactions Involving Hydrazine Derivatives
| Reactant 1 | Reactant 2 | Reactant 3 | Other Components | Product Type | Reference |
| Hydrazine hydrate | Ethyl acetoacetate | Aryl aldehyde | Urea, water | Tetrahydro-pyrazolopyridine | chemmethod.com |
| 2-Hydrazinyl-azine | Aldehyde/Ketone | Isocyanide | - | Fused Heterocyclic Scaffolds | |
| 2-Aminopyridine (B139424) | Aldehyde | Trimethylsilylcyanide | Scandium triflate | 3-Aminoimidazo[1,2-a]pyridines | researchgate.net |
This table illustrates the versatility of hydrazine derivatives in MCRs for generating complex molecular architectures.
Regioselectivity and Stereoselectivity in Derivatization
The arrangement of functional groups on the pyridine ring of this compound influences the regioselectivity of its reactions. The hydrazinyl group at the 3-position and the methoxy group at the 2-position direct the outcome of electrophilic and nucleophilic attacks.
Regioselectivity:
In reactions where the hydrazinyl group acts as a nucleophile, its two nitrogen atoms offer different sites for attack. The terminal nitrogen is generally more nucleophilic and sterically accessible, leading to the formation of specific regioisomers. For example, in the Fischer indole synthesis, the reaction of this compound with a ketone or aldehyde proceeds through a hydrazone intermediate, followed by a -sigmatropic rearrangement to form a 7-azaindole (B17877) derivative. The initial condensation occurs regioselectively at the terminal nitrogen of the hydrazinyl group. researchgate.net
Computational methods like Density Functional Theory (DFT) can be employed to predict the regioselectivity of such reactions by mapping the electrostatic potential surfaces and identifying the most reactive sites. For hydrazinylpyridines, the lone pair of electrons on the hydrazinyl group facilitates nucleophilic attacks. The electronic properties of the pyridine ring, influenced by the methoxy group, also play a crucial role.
Stereoselectivity:
In reactions that generate new stereocenters, the stereochemical outcome is a critical consideration. For instance, in [3+2] cycloaddition reactions involving nitrones and alkenes, the formation of specific stereoisomers (endo/exo) can be highly selective. nih.govmdpi.com While direct studies on the stereoselectivity of this compound in such cycloadditions are not extensively documented, the principles governing these reactions are applicable. The steric hindrance and electronic interactions between the reactants during the transition state determine which stereoisomer is favored. nih.gov
The development of stereoselective synthetic methods is crucial for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.
Table 2: Factors Influencing Selectivity in Derivatization
| Selectivity Type | Influencing Factors | Example Reaction Type | Reference |
| Regioselectivity | Electronic effects of substituents, Steric hindrance, Nature of the nucleophile/electrophile | Fischer Indole Synthesis, Nucleophilic Aromatic Substitution | researchgate.net |
| Stereoselectivity | Steric bulk of reactants, Transition state geometry, Catalyst used | [3+2] Cycloaddition | nih.govmdpi.com |
This table summarizes the key factors that govern the regiochemical and stereochemical outcomes of reactions involving this compound and related compounds.
Spectroscopic and Structural Elucidation of 3 Hydrazinyl 2 Methoxypyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, offering insights into the connectivity and spatial arrangement of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides valuable information about the chemical environment of protons within a molecule. For a related compound, 2-hydrazinyl-5-methoxypyridine (B3152644) hydrochloride, the ¹H NMR spectrum in DMSO-d6 shows distinct signals corresponding to the different protons. The methoxy (B1213986) group (OCH₃) protons appear as a singlet at approximately 3.81 ppm. The pyridine (B92270) ring protons exhibit characteristic splitting patterns: a doublet at δ 6.82 (J=8.8 Hz), a doublet of doublets at δ 7.57 (J=8.8, 2.9 Hz), and a doublet at δ 7.97 (J=2.9 Hz). The protons of the hydrazinyl and ammonium (B1175870) groups (NH/NH₂⁺) appear as a broad signal between δ 10.13 and 10.50 ppm. This data is illustrative of the types of signals and coupling constants expected for substituted pyridines.
General trends in ¹H NMR show that protons on sp³ hybridized carbons, such as in alkyl groups, typically resonate in the upfield region (around 1-2 ppm). chemistrysteps.com Protons attached to sp² hybridized carbons, like those in an aromatic pyridine ring, are deshielded and appear further downfield. chemistrysteps.com The presence of heteroatoms like oxygen and nitrogen also influences the chemical shifts, generally causing a downfield shift for adjacent protons due to their electronegativity. chemistrysteps.com
For derivatives of 3-hydrazinyl-2-methoxypyridine, the specific chemical shifts and coupling constants will vary depending on the nature and position of other substituents on the pyridine ring and any modifications to the hydrazinyl or methoxy groups.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of a substituted pyrimidine (B1678525) derivative, distinct signals were observed for each carbon atom, including those of the heterocyclic ring and the substituent groups. rsc.org For example, the carbons of a pyrimidine ring and its substituents showed resonances across a wide range, with the exact chemical shifts being highly dependent on the electronic environment of each carbon. rsc.org
The chemical shifts in ¹³C NMR are influenced by the hybridization of the carbon atom and the electronegativity of attached atoms. Carbons in aromatic and heterocyclic rings typically resonate in the downfield region of the spectrum. The specific shifts can be predicted and interpreted based on established correlation tables and computational methods. hmdb.canp-mrd.org
2D NMR Techniques (e.g., COSY, HMQC, NOESY)
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and for determining the connectivity and spatial relationships between atoms. rsc.org
COSY (Correlation Spectroscopy) experiments are used to identify protons that are spin-spin coupled, typically those on adjacent carbon atoms. This helps in tracing out the proton connectivity within the molecule. ipb.ptbohrium.com
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons. ipb.ptbohrium.comresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal long-range couplings between protons and carbons (typically over two or three bonds), which is invaluable for establishing the connectivity between different functional groups and for assigning quaternary carbons. rsc.orgbohrium.comresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. Correlations in a NOESY spectrum indicate that the respective protons are close to each other in space, which is crucial for determining stereochemistry and conformation. ipb.ptbohrium.com
The application of these 2D NMR techniques is essential for the complete and accurate structural elucidation of complex heterocyclic compounds like derivatives of this compound. bohrium.comacs.org
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying functional groups and probing the conformational properties of molecules. edinst.com
IR and Raman spectroscopy are complementary techniques. A molecular vibration is IR active if it causes a change in the dipole moment, while it is Raman active if it results in a change in the polarizability of the molecule. edinst.com For molecules with a center of symmetry, some vibrations may be active in only one of the two techniques. spectroscopyonline.com
In the context of this compound and its derivatives, characteristic vibrational frequencies can be assigned to specific functional groups:
N-H stretching: The hydrazinyl group (-NHNH₂) will exhibit N-H stretching vibrations, typically in the region of 3300-3500 cm⁻¹.
C-H stretching: Aromatic C-H stretching vibrations of the pyridine ring are expected around 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methoxy group will appear just below 3000 cm⁻¹. scifiniti.com
C=N and C=C stretching: The pyridine ring will have characteristic C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. researchgate.net
C-O stretching: The C-O stretching of the methoxy group will give rise to a strong band, typically in the 1000-1300 cm⁻¹ range.
The solid-phase FTIR and FT-Raman spectra of related dihydroxy and dihydroxy-nitropyridine compounds have been successfully analyzed with the aid of computational methods (DFT), allowing for a detailed assignment of the observed vibrational bands. nih.gov Similarly, the vibrational spectra of various substituted pyridines have been studied to understand the effect of substituents on the ring vibrations. nih.govcdnsciencepub.com Differences in the vibrational spectra between polymorphs of a compound can reveal changes in intermolecular interactions and molecular conformation. americanpharmaceuticalreview.com
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion.
Electron Ionization Mass Spectrometry (EI-MS)
In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z).
The molecular ion peak confirms the molecular weight of the compound. For amines, the molecular ion peak is typically an odd number if the molecule contains an odd number of nitrogen atoms, which is the case for this compound. libretexts.org
The fragmentation pattern provides valuable structural information. Common fragmentation pathways for organic molecules include: libretexts.orggatech.edu
Alpha-cleavage: This is a dominant fragmentation pathway for amines, where the bond beta to the nitrogen atom is cleaved. libretexts.org
Loss of small, stable neutral molecules: Molecules like H₂O, CO, and HCN can be lost from the molecular ion. tandfonline.comsavemyexams.com
High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is a powerful analytical technique used to determine the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. For this compound (C₆H₉N₃O), HRESI-MS provides an experimental mass-to-charge ratio (m/z) that can be compared to the theoretically calculated mass.
In a typical HRESI-MS experiment, the sample is dissolved in a suitable solvent and introduced into the mass spectrometer. The electrospray process generates charged molecular ions, most commonly protonated molecules [M+H]⁺ in positive ion mode. The high-resolution analyzer then measures the m/z of these ions with exceptional accuracy, typically to within a few parts per million (ppm). This precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
Research on related methoxypyridine derivatives demonstrates the utility of this technique. For instance, in the characterization of newly synthesized compounds, HRESI-MS is routinely used to confirm that the desired product has been obtained. mdpi.com The observed m/z value is matched against the calculated value for the expected chemical formula, providing unambiguous confirmation of the compound's identity. mdpi.com
Table 1: Illustrative HRESI-MS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₉N₃O |
| Ion Species | [M+H]⁺ |
| Calculated m/z | 140.0818 |
| Observed m/z | 140.0820 |
| Mass Difference (ppm) | 1.4 |
Note: This data is illustrative and represents a typical expected result for the compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvent Effects
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The spectrum of a compound like this compound is characterized by absorption bands corresponding to specific electron promotions from a ground state to an excited state. libretexts.org
The primary transitions observed in such aromatic systems are π → π* and n → π* transitions. libretexts.org
π → π transitions* involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-energy transitions, resulting in strong absorption bands.
n → π transitions* involve the promotion of an electron from a non-bonding orbital (e.g., from the lone pair on a nitrogen or oxygen atom) to a π* antibonding orbital. These are generally lower in energy and have lower intensity compared to π → π* transitions.
The position and intensity of these absorption bands are sensitive to the solvent environment, a phenomenon known as solvatochromism. vlabs.ac.in The polarity of the solvent can stabilize the ground state and the excited state to different extents, causing a shift in the absorption maximum (λmax). vlabs.ac.in
Bathochromic Shift (Red Shift): A shift to a longer wavelength, occurring when the excited state is more stabilized by the solvent than the ground state.
Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength, occurring when the ground state is more stabilized by the solvent than the excited state. vlabs.ac.in
Studies on structurally similar compounds, such as 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, reveal distinct solvent effects. researchgate.net In this related molecule, the UV-Vis spectrum shows three main absorption maxima. Two of these bands exhibit a bathochromic shift as solvent polarity decreases. researchgate.net Conversely, the band around 350 nm, attributed to an n → π* transition of the hydrazino group, shows a hypsochromic shift in protic solvents compared to aprotic solvents, likely due to hydrogen bonding interactions that stabilize the non-bonding electrons of the ground state. researchgate.net
Table 2: Representative UV-Vis Absorption Data for a Substituted Hydrazinopyridine Derivative in Various Solvents
| Solvent | Dielectric Constant (ε) | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) |
|---|---|---|---|---|
| Dichloromethane | 8.93 | 239 | 282 | 351 |
| Acetonitrile | 37.5 | 238 | 279 | 345 |
| Ethanol (B145695) | 24.5 | 237 | 280 | 340 |
| Methanol | 32.7 | 236 | 278 | 339 |
| Water | 80.1 | 235 | 277 | 335 |
Data adapted from findings for a structurally related compound to illustrate solvent effects. researchgate.net
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. wikipedia.org The technique involves directing a beam of X-rays onto a single crystal of the compound. The crystal diffracts the X-rays into a specific pattern of spots, and by analyzing the positions and intensities of these spots, a detailed model of the electron density, and thus the atomic structure, can be calculated. nih.gov
This analysis provides a wealth of structural information, including:
Bond lengths, bond angles, and torsion angles.
The conformation of the molecule in the solid state.
The crystal system and space group, which describe the symmetry and packing of molecules in the crystal lattice. nih.gov
Intermolecular interactions, such as hydrogen bonds, which are crucial for understanding the supramolecular assembly.
For a derivative like 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, single-crystal X-ray analysis revealed significant structural details. researchgate.net The study confirmed the molecular connectivity and provided insights into the supramolecular structure, which was stabilized by N−H···N and N−H···O hydrogen bonds. researchgate.net Such information is invaluable for understanding the physical properties of the compound and its interactions in a solid matrix.
Table 3: Example Crystallographic Data for a Substituted Hydrazinopyridine Derivative
| Parameter | Description | Value |
|---|---|---|
| Chemical Formula | C₉H₁₁N₅O₃ | - |
| Formula Weight | 237.22 | - |
| Crystal System | Monoclinic | - |
| Space Group | P2₁/c | - |
| a (Å) | 7.756(2) | Unit cell length |
| b (Å) | 12.012(4) | Unit cell length |
| c (Å) | 11.834(4) | Unit cell length |
| β (°) | 101.45(3) | Unit cell angle |
| V (ų) | 1079.9(6) | Unit cell volume |
| Z | 4 | Molecules per unit cell |
Data from a published crystal structure of a related compound to illustrate the type of information obtained. researchgate.net
Advanced Spectroscopic Techniques for Isomeric and Tautomeric Studies
This compound can potentially exist in different tautomeric forms. Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. For hydrazinylpyridines, the most relevant equilibrium is between the amino form (hydrazine) and the imino form (hydrazone).
While standard ¹H and ¹³C NMR spectroscopy can sometimes be inconclusive for distinguishing between rapidly equilibrating tautomers, advanced spectroscopic techniques are more revealing. semanticscholar.org
Computational Studies: Quantum mechanical calculations are increasingly used to predict the relative stabilities of different isomers and tautomers. mdpi.com By calculating the energies of the possible forms (e.g., amino vs. imino), researchers can predict which tautomer is likely to be the most stable and therefore most abundant. These theoretical predictions, when combined with experimental data from techniques like NMR or UV-Vis spectroscopy, provide a comprehensive understanding of the tautomeric landscape. mdpi.comscience.gov
The investigation of tautomerism is critical as different tautomers can exhibit distinct chemical reactivity and biological activity.
Computational Chemistry and Theoretical Studies of 3 Hydrazinyl 2 Methoxypyridine
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and geometry of molecules. dergipark.org.trbohrium.com This method is favored for its balance of accuracy and computational cost. Calculations for 3-Hydrazinyl-2-methoxypyridine would typically employ a hybrid functional, such as B3LYP, combined with a basis set like 6-311G(d,p) to provide reliable predictions of its molecular properties. dergipark.org.trbohrium.com
The optimization process iteratively adjusts atomic coordinates to minimize the molecule's energy, yielding precise data on bond lengths, bond angles, and dihedral angles for the most stable conformation. ufba.br These optimized parameters are crucial for understanding the molecule's steric profile and for subsequent calculations like docking and QSAR.
Table 1: Predicted Optimized Geometrical Parameters for this compound Note: This data is hypothetical, based on typical values for similar molecular structures calculated with DFT methods.
| Bond Lengths (Å) | Bond Angles (°) | ||
|---|---|---|---|
| Bond | Predicted Length | Angle | Predicted Angle |
| C2-N1 (pyridine) | 1.34 | C6-N1-C2 | 117.5 |
| C3-C2 | 1.41 | N1-C2-C3 | 123.0 |
| C2-O1 | 1.36 | C3-C2-O1 | 116.0 |
| O1-C7 (methyl) | 1.43 | C2-O1-C7 | 118.0 |
| C3-N2 (hydrazinyl) | 1.40 | C2-C3-N2 | 121.0 |
| N2-N3 (hydrazinyl) | 1.45 | C3-N2-N3 | 115.0 |
Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comekb.eg The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for molecular stability. pmf.unsa.ba A large energy gap indicates high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. irjweb.compmf.unsa.ba
For this compound, the HOMO is expected to be localized primarily on the electron-rich hydrazinyl group and the pyridine (B92270) ring nitrogens, indicating these are the primary sites for electrophilic attack. The LUMO would likely be distributed across the pyridine ring's π-system. Analysis of these orbitals helps predict how the molecule will interact with biological targets.
Table 2: Predicted Quantum Chemical Descriptors for this compound Note: This data is hypothetical, calculated using DFT (B3LYP/6-311G) and serves as an illustrative example.
| Descriptor | Predicted Value |
|---|---|
| E_HOMO | -5.85 eV |
| E_LUMO | -0.95 eV |
| Energy Gap (ΔE) | 4.90 eV |
| Ionization Potential (I) | 5.85 eV |
| Electron Affinity (A) | 0.95 eV |
| Global Hardness (η) | 2.45 eV |
| Global Softness (S) | 0.41 eV⁻¹ |
| Electronegativity (χ) | 3.40 eV |
| Chemical Potential (μ) | -3.40 eV |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems. mdpi.com The map uses a color scale where red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, and blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. researchgate.net
For this compound, the MEP map would likely show strong negative potential (red) around the nitrogen atom of the pyridine ring and the terminal nitrogen of the hydrazinyl group, highlighting their roles as hydrogen bond acceptors. The area around the hydrogen atoms of the hydrazinyl group would exhibit a positive potential (blue), identifying them as potential hydrogen bond donors. mdpi.com
Frontier Molecular Orbital (FMO) Analysis
Molecular Dynamics Simulations for Conformational Landscape Exploration
While DFT calculations identify a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. scielo.br By simulating the movements of atoms according to the principles of classical mechanics, MD explores the accessible conformational landscape of this compound in a simulated environment, such as in a water solvent or bound to a protein. scielo.bracademie-sciences.fr
These simulations are crucial for understanding the molecule's flexibility, identifying dominant conformations in solution, and assessing the stability of a ligand-protein complex. For instance, an MD simulation could reveal whether the hydrogen bonds predicted in a docking study are stable over a period of nanoseconds, thus providing a more realistic picture of the binding event. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govmedcraveonline.com These models are built using statistical methods and a set of calculated molecular descriptors that quantify various aspects of a molecule's structure, such as lipophilicity (LogP), electronic properties, and steric features. srmist.edu.in
For a series of analogues of this compound, a QSAR study could be undertaken to identify the key structural features that govern a specific biological activity, such as kinase inhibition. nih.gov The resulting model could then be used to predict the activity of novel, yet-to-be-synthesized derivatives, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. medcraveonline.com
In Silico Ligand-Target Interactions: Molecular Docking Studies
Molecular docking is a computational technique that predicts the binding mode and affinity of a small molecule (ligand) within the active site of a target protein. researchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. ekb.eg Given that many pyridine-based compounds are known to be kinase inhibitors, a hypothetical docking study of this compound into the ATP-binding site of a kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), can be performed. nih.govmdpi.com
The results of such a study would predict the binding energy, which indicates the strength of the interaction, and detail the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. The hydrazinyl group is an excellent hydrogen bond donor and acceptor, while the pyridine ring can engage in π-stacking and hydrophobic interactions.
Table 3: Hypothetical Molecular Docking Results for this compound with VEGFR-2 (PDB: 4ASD) Note: This data is for illustrative purposes to demonstrate the potential interactions of the compound.
| Parameter | Predicted Value / Description |
|---|---|
| Binding Energy (kcal/mol) | -8.5 |
| Hydrogen Bonds |
|
| Hydrophobic Interactions |
|
| Key Interacting Residues | Glu917, Cys919, Val848, Ala866, Leu889, Val916 |
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational quantum chemistry is instrumental in predicting the spectroscopic signatures of molecules, which is crucial for their identification and structural elucidation. By calculating properties such as vibrational frequencies (Infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Visible), a theoretical spectrum can be generated and compared with experimental data. This correlation is vital for validating the computational models used and confirming the molecular structure. mdpi.comdergipark.org.tr
The prediction of spectroscopic properties for this compound typically employs DFT, a method that has proven effective for a wide range of organic molecules, including pyridine and hydrazine (B178648) derivatives. researchgate.netresearchgate.netuni-bonn.de For instance, the B3LYP functional combined with a basis set such as 6-311++G(d,p) is commonly used for geometry optimization and the subsequent calculation of vibrational frequencies and NMR chemical shifts. dergipark.org.trresearchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is frequently applied for the prediction of NMR shielding constants. ufv.br
For the electronic absorption spectrum, TD-DFT is the method of choice. mdpi.comnih.gov This approach can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. respectprogram.orgmdpi.com The choice of solvent can be incorporated into these calculations using models like the Polarizable Continuum Model (PCM), which is important as solvent polarity can significantly influence spectral properties.
A hypothetical set of predicted spectroscopic data for this compound, based on standard computational methods, is presented below.
Predicted Spectroscopic Data for this compound
This interactive table presents theoretically predicted spectroscopic data.
| Spectroscopic Technique | Predicted Value | Assignment |
| FT-IR | ~3400-3300 cm⁻¹ | N-H stretching (asymmetric & symmetric) |
| ~3050-3000 cm⁻¹ | Aromatic C-H stretching | |
| ~2950-2850 cm⁻¹ | Aliphatic C-H stretching (methoxy) | |
| ~1610 cm⁻¹ | N-H bending / C=N stretching | |
| ~1580, 1470 cm⁻¹ | Pyridine ring C=C and C=N stretching | |
| ~1250 cm⁻¹ | C-O stretching (aryl ether) | |
| ¹H NMR | ~7.8 ppm (dd) | H6 (pyridine ring) |
| ~7.2 ppm (dd) | H4 (pyridine ring) | |
| ~6.8 ppm (dd) | H5 (pyridine ring) | |
| ~5.5 ppm (s, broad) | -NH- proton | |
| ~4.0 ppm (s, broad) | -NH₂ protons | |
| ~3.9 ppm (s) | -OCH₃ protons | |
| ¹³C NMR | ~155 ppm | C2 (C-O) |
| ~140 ppm | C6 | |
| ~138 ppm | C3 (C-N) | |
| ~120 ppm | C4 | |
| ~110 ppm | C5 | |
| ~54 ppm | Methoxy carbon | |
| UV-Vis | ~245 nm | π → π* transition (pyridine ring) |
| ~300 nm | n → π* transition |
Note: These values are representative and based on DFT/B3LYP/6-311++G(d,p) and TD-DFT calculations for similar structures. Experimental values may vary.
Reaction Mechanism Studies through Computational Approaches
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, key structures such as reactants, products, intermediates, and transition states can be identified and their relative energies calculated. rsc.orgnih.govsmu.edu This allows for the determination of activation barriers and reaction enthalpies, providing a quantitative understanding of the reaction's feasibility and kinetics. mdpi.com
For this compound, the reactive hydrazinyl group is a prime site for various chemical transformations, such as condensation, oxidation, or cyclization reactions. frontiersin.org A plausible reaction pathway that can be investigated computationally is the intramolecular cyclization to form a fused heterocyclic system, such as a triazolopyridine derivative. Such reactions are often of significant interest in medicinal and materials chemistry. semanticscholar.org
A computational study of such a reaction would typically involve:
Geometry Optimization: The structures of the reactant (this compound), the proposed transition state, and the final cyclized product are fully optimized, usually with a DFT method.
Frequency Analysis: Vibrational frequency calculations are performed to confirm that the reactants and products are true minima on the potential energy surface (no imaginary frequencies) and that the transition state is a first-order saddle point (exactly one imaginary frequency).
Energy Profile: The energies of these stationary points are used to construct a reaction energy profile, which visualizes the energy changes along the reaction coordinate.
Below is a hypothetical reaction energy profile for an intramolecular cyclization of this compound.
Hypothetical Reaction Profile for the Cyclization of this compound
This interactive table shows the calculated relative energies for a proposed reaction pathway.
| Species | Description | Calculated Relative Energy (kcal/mol) |
| Reactant | This compound | 0.0 |
| Transition State | Cyclization Transition State | +25.5 |
| Product | Fused Triazolopyridine | -15.2 |
Note: These energies are illustrative, representing a plausible pathway that could be modeled using DFT calculations. The activation energy (Ea) would be 25.5 kcal/mol, and the reaction is predicted to be exothermic.
Such computational findings provide invaluable insights. A calculated activation energy gives a measure of the kinetic barrier to the reaction, indicating the conditions under which it might proceed. The reaction energy indicates the thermodynamic driving force. Furthermore, analysis of the transition state geometry can reveal the key bond-forming and bond-breaking events that define the reaction mechanism at the molecular level. rsc.orgnih.gov These theoretical studies can thus guide the design of new synthetic routes and the prediction of novel chemical reactivity. mdpi.com
Coordination Chemistry of Hydrazinylpyridines, with Focus on 3 Hydrazinyl 2 Methoxypyridine As a Ligand
Binding Modes and Ligand Properties of Hydrazinylpyridines
Hydrazinylpyridines, including the specific compound 3-hydrazinyl-2-methoxypyridine, are a class of ligands that offer multiple potential coordination sites. libretexts.org The presence of both a pyridine (B92270) ring nitrogen and a hydrazinyl group provides the basis for their versatile binding behavior. The specific arrangement of these functional groups on the pyridine ring dictates the preferred coordination mode.
Hydrazinylpyridines can act as ligands in several ways:
Monodentate Coordination: In this mode, the ligand binds to a metal center through a single donor atom. libretexts.orglibretexts.org For hydrazinylpyridines, this typically involves either the pyridine ring nitrogen or one of the nitrogen atoms of the hydrazinyl group. vaia.combyjus.com The specific atom that coordinates can be influenced by factors such as the steric and electronic environment of the metal center and the ligand itself. Pyridine, for instance, is a well-known monodentate ligand that coordinates through its nitrogen atom. jscimedcentral.com
Bidentate Coordination: This is a common and important binding mode for many hydrazinylpyridine ligands. libretexts.orglibretexts.orgbyjus.com Bidentate ligands possess two donor atoms that can simultaneously bind to a single metal ion, forming a chelate ring. libretexts.orgbyjus.com In the case of 2-hydrazinopyridine (B147025), for example, it can chelate a metal through the pyridine nitrogen and the amino nitrogen of the hydrazinyl group. researchgate.netbiointerfaceresearch.com This mode of coordination is also anticipated for this compound, where the pyridine nitrogen and the adjacent hydrazinyl nitrogen can form a stable five-membered chelate ring with a metal ion. The positioning of the hydrazino group at the 2-position of the pyridine ring creates an ideal geometry for chelation.
Polydentate Coordination: While less common for simple hydrazinylpyridines, derivatives can be designed to act as polydentate ligands, binding through more than two donor atoms. libretexts.org This can be achieved by incorporating additional donor groups into the ligand structure. For instance, Schiff base condensation of a hydrazinylpyridine with a carbonyl compound containing another donor atom can result in a tridentate ligand. nih.gov A tridentate hydrazone ligand derived from the condensation of cephalexin (B21000) and 2-hydrazinopyridine has been shown to coordinate to metal ions as a monoanionic NNO chelating agent. nih.gov
The specific binding mode adopted by a hydrazinylpyridine ligand is a critical factor in determining the structure and properties of the resulting metal complex.
The formation of chelate rings by bidentate and polydentate ligands leads to enhanced stability of the resulting metal complexes, a phenomenon known as the chelate effect . uvic.ca This increased stability is primarily an entropy-driven process. uvic.ca When a bidentate ligand replaces two monodentate ligands, the total number of independent particles in the solution increases, leading to a positive change in entropy, which makes the Gibbs free energy of the reaction more negative. uvic.ca
Complexes containing five- or six-membered chelate rings are generally the most stable. vpscience.org The chelation of this compound to a metal ion would form a five-membered ring, contributing to the stability of the complex. The stability of metal complexes is also influenced by other factors, including the nature of the metal ion (charge, size, and electronic configuration) and the ligand (basicity and steric properties). solubilityofthings.com Generally, metal ions with a higher charge and smaller ionic radius form more stable complexes. vpscience.orgsolubilityofthings.com For instance, Fe³⁺ forms more stable complexes than Fe²⁺. solubilityofthings.com
The stability of metal complexes can be quantified by their stability constants (β). A higher stability constant indicates a more stable complex. vpscience.org The chelate effect results in significantly higher stability constants for complexes of bidentate ligands compared to analogous complexes with monodentate ligands. uvic.ca
Monodentate, Bidentate, and Polydentate Coordination
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with hydrazinylpyridine ligands, including this compound, typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.govnih.gov The resulting complexes can be characterized by a variety of analytical and spectroscopic techniques to determine their structure, composition, and properties.
Common characterization techniques include:
Elemental Analysis: To determine the empirical formula of the complex. nih.govjocpr.com
Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the functional groups upon complexation. biointerfaceresearch.comjocpr.comresearchgate.net
UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about its geometry. jocpr.comjocpr.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complex in solution. nih.govstjohns.edu
Mass Spectrometry: To determine the molecular weight of the complex. researchgate.netscilit.com
X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state. researchgate.netiucr.org
Magnetic Susceptibility Measurements: To determine the magnetic properties of the complex, which can indicate the oxidation state and geometry of the metal center. nih.govjocpr.com
Molar Conductivity Measurements: To determine whether the complex is an electrolyte or non-electrolyte in solution. researchgate.netajrconline.org
Thermal Analysis (TGA/DTA): To study the thermal stability of the complex and the mode of decomposition. nih.govajrconline.org
Hydrazinylpyridines readily form complexes with a wide range of transition metals. jscimedcentral.comresearchgate.netnih.govnih.govjocpr.comresearchgate.netjocpr.comajrconline.org The synthesis of these complexes often involves reacting the hydrazinylpyridine ligand with a transition metal salt, such as a chloride, nitrate (B79036), or sulfate, in a suitable solvent like ethanol (B145695) or methanol. nih.govjocpr.com The geometry of the resulting complexes can vary depending on the metal ion, its oxidation state, and the ligand-to-metal ratio, and can include square planar, tetrahedral, and octahedral arrangements. jscimedcentral.comresearchgate.netajrconline.org
For example, palladium(II) complexes with 2-hydrazinopyridine have been synthesized and shown to have a square planar geometry. researchgate.netbiointerfaceresearch.com Similarly, copper(II), iron(II), manganese(II), and zinc(II) complexes of a Schiff base derived from 3-hydroxypyridine (B118123) have been prepared and characterized, with an octahedral geometry suggested for these complexes. jocpr.comjocpr.com
Table 1: Examples of Synthesized Transition Metal Complexes with Hydrazinylpyridine-type Ligands
| Metal Ion | Ligand | Suggested Geometry |
|---|---|---|
| Pd(II) | 2-hydrazinopyridine | Square Planar |
| Cu(II) | Schiff base of 3-hydroxypyridine | Octahedral |
| Fe(II) | Schiff base of 3-hydroxypyridine | Octahedral |
| Mn(II) | Schiff base of 3-hydroxypyridine | Octahedral |
| Zn(II) | Schiff base of 3-hydroxypyridine | Octahedral |
| Ni(II) | Pyridine | Octahedral, Square Planar, Tetrahedral |
While the coordination chemistry of hydrazinylpyridines with transition metals is extensively studied, their complexation with main group metals is also an area of interest. The synthesis and characterization of these complexes would follow similar methodologies as for transition metals, involving the reaction of the ligand with a main group metal salt. The resulting complexes would be characterized by the standard analytical and spectroscopic techniques to determine their structure and properties. The coordination geometry of main group metal complexes is often dictated by VSEPR theory.
The coordination chemistry of hydrazinylpyridines extends to the f-block elements, the lanthanides and actinides. These elements are characterized by their high coordination numbers and preference for oxygen- and nitrogen-donor ligands. mdpi.comnih.gov The synthesis of lanthanide and actinide complexes with hydrazinylpyridine ligands can lead to compounds with interesting luminescence and magnetic properties.
The synthesis of lanthanide complexes often involves the reaction of a lanthanide(III) nitrate or chloride salt with the ligand in a suitable solvent. researchgate.netscilit.commdpi.comnih.gov The resulting complexes can have high coordination numbers, often 8 or 9. mdpi.comnih.gov For example, homodinuclear lanthanide(III) complexes with a polydentate hydrazone Schiff base ligand have been synthesized and structurally characterized, revealing nine-coordinate metal centers. mdpi.comnih.gov
The study of actinide complexes with such ligands is more challenging due to the radioactivity of these elements. However, studies with trivalent actinides like americium(III) and curium(III) complexed with polyoxometalates have been conducted, utilizing techniques like NMR spectroscopy to probe their solution-state behavior. osti.gov The complexation of this compound with lanthanides and actinides would be expected to yield stable complexes due to the hard-hard interaction between the f-block metal ions and the nitrogen donor atoms of the ligand.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| This compound hydrochloride |
| 2-Hydrazinopyridine |
| Cephalexin |
| 2-Chloro-6-methoxypyridine (B123196) |
| Hydrazine (B178648) hydrate (B1144303) |
| Pyridine |
| Ethylenediamine |
| 3-Hydroxypyridine |
| Americium(III) |
Main Group Metal Complexes
Electronic and Magnetic Properties of Coordination Compounds
The electronic and magnetic properties of coordination compounds derived from hydrazinylpyridine ligands, including this compound, are intrinsically linked to the nature of the metal ion, the coordination geometry, and the specific ligand structure. These properties are often investigated using techniques such as UV-Vis spectroscopy and magnetic susceptibility measurements.
The electronic spectra of these complexes provide insights into the d-d transitions of the metal center and charge-transfer bands. The geometry of the complex significantly influences these spectra. For instance, cobalt(II) complexes can exist in tetrahedral or octahedral geometries, each giving rise to distinct spectral and magnetic characteristics. ajrconline.org Low-spin tetrahedral Co(II) complexes, for example, exhibit different magnetic moments compared to their high-spin octahedral counterparts. ajrconline.org Similarly, Ni(II) complexes can adopt square planar, tetrahedral, or octahedral geometries, with strong field ligands often leading to diamagnetic square planar complexes. ajrconline.org The magnetic moment of a Cu(II) complex can help distinguish between square planar and tetrahedral geometries. ajrconline.org
Table 1: Magnetic Properties of Selected Metal Complexes
| Metal Ion | Geometry | Spin State | Magnetic Behavior | Typical Magnetic Moment (B.M.) |
|---|---|---|---|---|
| Co(II) | Tetrahedral | Low-spin | Paramagnetic | ~2.14 ajrconline.org |
| Cu(II) | Square Planar | - | Paramagnetic | <1.9 ajrconline.org |
| Mn(II) | Tetrahedral | High-spin | Paramagnetic | ~5.09 ajrconline.org |
Reactivity and Catalytic Applications of Metal-Hydrazinylpyridine Complexes
Metal complexes incorporating hydrazinylpyridine ligands have shown potential in catalysis, a field where the design of the ligand is crucial for tuning the reactivity of the metal center. wiley.com While specific catalytic applications of this compound complexes are not extensively documented in the provided results, the broader class of pyridine- and hydrazine-derived ligands is known to form catalytically active complexes. smolecule.com
Transition metal complexes, particularly those of abundant and less toxic first-row metals like cobalt, are of great interest for C-H bond functionalization reactions. researchgate.net The reactivity of these complexes is often dependent on the oxidation state of the metal and the nature of the directing group on the substrate, which can be a hydrazinyl moiety. For instance, cobalt complexes have been employed in oxidative C-H functionalization to form new carbon-carbon and carbon-heteroatom bonds. researchgate.net
The design of the ligand framework, including the steric and electronic properties of substituents on the pyridine ring, can significantly influence the catalytic activity and selectivity. Terpyridine-metal complexes, for example, have been utilized in a range of catalytic transformations, including reduction and cross-coupling reactions. nih.gov The principles of ligand design from these related systems can inform the potential applications of this compound in catalysis. Polynuclear transition metal complexes are also gaining attention as catalysts that can mimic the active sites of metalloenzymes, potentially enabling the activation of small molecules. sioc-journal.cn
Supramolecular Assembly and Self-Organization in Coordination Systems
The structure of this compound, with its hydrogen bond donors (the hydrazinyl group) and acceptors (the pyridine nitrogen and methoxy (B1213986) oxygen), makes it an excellent candidate for constructing ordered supramolecular assemblies through coordination with metal ions. chemscene.com Supramolecular chemistry involves the formation of complex chemical systems from simpler components held together by non-covalent interactions. researchgate.net
In the solid state, the coordination of this compound to a metal center can be accompanied by a variety of non-covalent interactions, such as hydrogen bonding, π-π stacking, and anion-π interactions. bohrium.commdpi.com These interactions play a crucial role in directing the self-assembly of the coordination complexes into higher-order structures, such as one-, two-, or three-dimensional networks.
The final architecture of the supramolecular assembly is influenced by several factors, including the coordination preferences of the metal ion, the geometry of the ligand, and the presence of counter-ions and solvent molecules, which can participate in the hydrogen-bonding network. mdpi.com For example, in related pyridine-based coordination compounds, extensive hydrogen bonding and π-stacking interactions have been shown to be critical for the stability of the resulting solid-state structures. bohrium.commdpi.com The interplay of these various interactions can lead to the formation of intricate and functionally interesting supramolecular architectures.
Biological Activity Investigations and Mechanistic Insights in Vitro Studies of 3 Hydrazinyl 2 Methoxypyridine Derivatives
Alpha-Glucosidase Inhibition and Related Enzymatic Pathways (in vitro)
Alpha-glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.govresearchgate.net Various heterocyclic compounds, including derivatives containing pyridine (B92270) and hydrazone moieties, have been investigated as potential α-glucosidase inhibitors.
Studies on dihydropyrimidine (B8664642) derivatives have shown potent α-glucosidase inhibitory activity, with some compounds exhibiting significantly lower IC50 values than the standard drug, acarbose (B1664774). nih.gov For instance, derivatives have demonstrated IC50 values ranging from 12.4 to 163.3 µM, compared to acarbose's IC50 of 840 µM. nih.gov Molecular docking simulations suggest that these compounds interact with the active site of the α-glucosidase enzyme, primarily through carbonyl oxygen atoms and polar phenyl rings. nih.gov
Similarly, the synthesis of 1,3,4-thiadiazole (B1197879) derivatives from 3-aminopyridin-2(1H)-ones has yielded compounds with significant inhibitory activity against α-glucosidase, with some showing up to 95.0% inhibition, which is 1.9 times higher than that of acarbose. nih.gov One derivative, featuring a benzoic acid linker, displayed an IC50 value of 3.66 mM, nearly 3.7 times lower than that of acarbose (IC50 = 13.88 mM). nih.gov Dihydrofuro[3,2-b]piperidine derivatives have also been identified as highly potent α-glucosidase inhibitors, with one L-arabino-configured compound showing an IC50 value of 0.07 µM. mdpi.com
Furthermore, flavonoid derivatives have been synthesized and tested, with one bromine-substituted compound showing a mixed-type reversible inhibition and an IC50 value of 15.71 µM. frontiersin.org Hetarylcoumarin derivatives have also demonstrated excellent α-glucosidase inhibition, with a dihalogenated compound being the most effective, with an IC50 of 2.53 µM. researchgate.net The inhibition of α-glucosidase by these diverse scaffolds underscores the potential of designing novel inhibitors based on heterocyclic structures like 3-hydrazinyl-2-methoxypyridine.
Table 1: In Vitro Alpha-Glucosidase Inhibitory Activity of Related Heterocyclic Derivatives
| Compound Class | Specific Derivative Example | IC50 Value (µM) | Standard Drug (Acarbose) IC50 (µM) |
|---|---|---|---|
| Dihydropyrimidines | Compound 3d | 12.4 ± 0.15 | 840 ± 1.73 |
| Dihydropyrimidines | Compound 3e | 22.9 ± 0.25 | 840 ± 1.73 |
| Dihydropyrimidines | Compound 3g | 23.8 ± 0.17 | 840 ± 1.73 |
| 1,3,4-Thiadiazoles | Compound 9'b (benzoic acid linker) | 3660 | 13880 |
| Dihydrofuro[3,2-b]piperidines | Compound 32 | 0.07 | >20.0 |
| Flavonoids | Bromine-substituted derivative | 15.71 ± 0.21 | Not specified |
| Hetarylcoumarins | Dihalogenated compound 3f | 2.53 ± 0.002 | >50 |
Data sourced from multiple independent studies for comparative purposes.
Antimicrobial Activity Studies (in vitro)
The emergence of drug-resistant microbial strains necessitates the development of new antimicrobial agents. Pyridine and its derivatives have historically shown a broad spectrum of antimicrobial activities.
Derivatives of 3-hydrazinylpyridine (B1311347) have demonstrated effectiveness against a range of bacterial pathogens. Studies have shown that these compounds exhibit stronger activity against Gram-positive bacteria, such as Staphylococcus aureus, compared to Gram-negative bacteria like Escherichia coli. For example, 3-hydrazinylpyridine has shown a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.
A novel series of pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine (B126380) derivatives also exhibited significant antibacterial activity. researchgate.net Specifically, compounds bearing 4-chlorophenyl and 4-fluorophenyl moieties were potent against both E. coli and S. aureus. researchgate.nettandfonline.com The antibacterial activity of synthesized 2-aminopyridine (B139424) derivatives was also confirmed, with one compound showing high activity against S. aureus and Bacillus subtilis with a MIC value of 0.039 µg/mL. nih.gov
Table 2: In Vitro Antibacterial Activity of Pyridine Derivatives
| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|
| 3-Hydrazinylpyridine | Staphylococcus aureus | 32 | Not specified |
| 3-Hydrazinylpyridine | Escherichia coli | 64 | Not specified |
| Pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine (8n) | Escherichia coli | Not specified | 25 (at 100 µg/mL) |
| Pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine (8n) | Staphylococcus aureus | Not specified | 23 (at 100 µg/mL) |
| Pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine (8m) | Escherichia coli | Not specified | 24 (at 100 µg/mL) |
| Pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine (8m) | Staphylococcus aureus | Not specified | 22 (at 100 µg/mL) |
| 2-Aminopyridine derivative (2c) | Staphylococcus aureus | 0.039 | Not specified |
| 2-Aminopyridine derivative (2c) | Bacillus subtilis | 0.039 | Not specified |
Data compiled from various research articles.
The antifungal potential of pyridine derivatives has also been explored. 3-Hydrazinylpyridine has shown moderate efficacy against fungal pathogens such as Candida albicans. In broader studies of pyrimidinone and oxazinone derivatives synthesized from a pyridine starting material, many compounds displayed good antifungal activity, comparable to the standard drug fusidic acid. mdpi.com The structural versatility of the pyrano[3,2-c]pyridine scaffold has also been recognized for its potential in developing effective antifungal agents. africanjournalofbiomedicalresearch.com
Antibacterial Activity (in vitro)
Antiproliferative Activity against Cancer Cell Lines (in vitro)
The pyridine scaffold is a key structural component in many anticancer agents. researchgate.netmdpi.com Derivatives of hydrazinylpyridine and methoxypyridine have been synthesized and evaluated for their cytotoxic effects on various human cancer cell lines.
Hydrazone derivatives of 3-hydrazinylpyridine have shown potent antiproliferative activity against A549 lung cancer cells, with IC50 values ranging from 4–17 µM. Aryl hydrazone derivatives of the same parent compound exhibited an IC50 value as low as 6.7 nM against MDA-MB-231 and MCF-7 breast cancer cell lines. Similarly, 2-hydrazino-6-methoxypyridine (B1317171), an isomer of the title compound, has been identified as a precursor for hydrazone derivatives that show significant antiproliferative effects against cancer cell lines such as MCF-7 and HepG2.
A series of 2-methoxypyridine-3-carbonitrile derivatives demonstrated promising antiproliferative effects (IC50 1–5 µM) against liver (HepG2), prostate (DU145), and breast (MDA-MB-231) cancer cell lines. mdpi.comresearchgate.net The presence of OMe groups in the pyridine derivatives was found to enhance antiproliferative activity against the MDA-MB-231 cell line, with some derivatives showing IC50 values as low as 0.0046 µM. mdpi.com
Table 3: In Vitro Antiproliferative Activity of Pyridine Derivatives against Various Cancer Cell Lines
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|---|
| Hydrazone of 3-Hydrazinylpyridine | Not specified | A549 (Lung) | 4–17 |
| Aryl Hydrazone of 3-Hydrazinylpyridine | Not specified | MDA-MB-231 (Breast) | 0.0067 |
| Aryl Hydrazone of 3-Hydrazinylpyridine | Not specified | MCF-7 (Breast) | 0.0067 |
| 2-Methoxypyridine-3-carbonitrile | Derivative 5d | HepG2 (Liver) | 3.2 |
| 2-Methoxypyridine-3-carbonitrile | Derivative 5g | DU145 (Prostate) | 1.9 |
| 2-Methoxypyridine-3-carbonitrile | Derivative 5h | MDA-MB-231 (Breast) | 1.1 |
| 2-Methoxypyridine-3-carbonitrile | Derivative 5i | HepG2 (Liver) | 1.0 |
| Pyridine derivative with OMe/OH groups | Derivative 58 | MDA-MB-231 (Breast) | 0.0046 |
| Hydrazide of Andrographolide | Compound 5 | Mouse T-lymphoma (resistant) | 5.47 |
Data compiled from multiple research sources.
Anti-inflammatory Properties and Related Molecular Targets
Pyridine derivatives are known to possess anti-inflammatory properties. researchgate.netias.ac.in Preliminary studies on 2-hydrazino-6-methoxypyridine suggest it may reduce inflammation, making it a candidate for treating inflammatory conditions. Research into derivatives of 4-bromo-2-methoxypyridine (B21118) has shown that certain compounds can significantly inhibit the release of lipopolysaccharide (LPS)-stimulated tumor necrosis factor-alpha (TNF-α) from human whole blood.
One study focused on the synthesis of 2-(1H-Indol-3-yl)-6-methoxy-4-aryl-pyridine-3,5-dicarbonitrile derivatives, which demonstrated good anti-inflammatory activity. ias.ac.in The mechanism of action for many anti-inflammatory pyridine derivatives is linked to their ability to inhibit key inflammatory mediators. For example, some flavanones, which were docked against a co-crystallized 2-methoxypyridine carbonitrile ligand, showed excellent anti-inflammatory activity compared to the standard drug diclofenac (B195802) sodium. indiandrugsonline.org Furthermore, 5-substituted 1-(beta-D-ribofuranosyl)pyridine-2-ones, derived from 2-methoxypyridine, have been investigated, with one carboxylic acid derivative showing significant activity in treating adjuvant-induced arthritis in rats. nih.gov
Role as a Scaffold in Structure-Activity Relationship (SAR) Studies for Bioactive Compounds
The this compound structure serves as a versatile scaffold for structure-activity relationship (SAR) studies, allowing for systematic modifications to optimize biological activity. The reactivity of the hydrazinyl group and the electronic influence of the methoxy (B1213986) group are key to its utility as a synthetic precursor.
SAR studies on 2-methoxypyridine-3-carbonitrile derivatives revealed that the nature and position of substituents on the aryl ring attached to the pyridine core significantly impact antiproliferative activity. mdpi.comresearchgate.net For instance, the replacement of a phenyl group with electron-withdrawing or electron-donating groups led to variations in cytotoxicity, highlighting the electronic requirements for potent activity. researchgate.net The presence of groups like -OMe and -OH on pyridine derivatives has been shown to enhance antiproliferative activity, while bulky groups or halogens can decrease it. mdpi.com
In the development of antibacterial agents, the introduction of saturated cyclic rings in place of an aryl ring on a pyrrolo[3,2-b]pyridine scaffold linked to 2-methoxypyridine led to a reduction in anti-TB activity, indicating the importance of the aromatic moiety for that specific target. tandfonline.com These studies demonstrate that the pyridine ring system is a "privileged medicinal scaffold" that can be strategically functionalized to develop compounds with enhanced and selective biological activities. ias.ac.in
Mechanistic Investigations of Biological Effects (e.g., enzyme inhibition pathways, protein interactions)
The biological effects of compounds derived from this compound are often rooted in the high reactivity of the hydrazino group. This functional group can form covalent bonds with nucleophilic sites on biological macromolecules, leading to the modulation of signaling pathways and enzyme inhibition. The study of related hydrazine (B178648) compounds provides insight into these mechanisms. For instance, arylalkylhydrazines are known inhibitors of human monoamine oxidases A and B (MAO-A and MAO-B). nih.gov The inhibition mechanism involves the enzyme-catalyzed conversion of the hydrazine to a diazene. nih.gov This is followed by a reaction with molecular oxygen to produce an arylalkyl radical, which then covalently binds to the flavin adenine (B156593) dinucleotide (FAD) cofactor of the enzyme, specifically at the N(5) position of the flavin. nih.gov This process leads to irreversible inhibition of the enzyme. mdpi.com
Molecular docking studies have further elucidated the interactions between pyridine-based inhibitors and their target enzymes. For derivatives of related structures, interactions within the enzyme's active site are crucial for their inhibitory potential. These interactions can include conventional hydrogen bonds, carbon-hydrogen bonds, alkyl, π-alkyl, and halide interactions. nih.gov For example, docking studies of hydrazone derivatives with MAO-A have revealed strong interactions within the enzyme's binding pocket. mdpi.com Similarly, in silico docking of 2-methoxypyridine derivatives into the DprE1 enzyme, a target for anti-tubercular drugs, showed key binding interactions, suggesting these compounds could serve as scaffolds for developing new inhibitors. researchgate.net The binding energies calculated from these docking studies, such as those for tetrahydropyridine (B1245486) derivatives with MAO-A and MAO-B, indicate efficient association between the ligand and the target protein. nih.gov
The pyridine ring itself, often with a methoxy substituent, plays a role in modulating properties like solubility and binding interactions with biological targets. Derivatives of this compound have been used to synthesize 4-azaindoles, which act as protein kinase inhibitors. rsc.org The mechanism here involves the competitive binding of the inhibitor to the ATP-binding site of the kinase, preventing the phosphorylation of substrate proteins and thereby disrupting cellular signaling pathways.
Derivatization for Enhanced Bioactivity and Selectivity
The this compound scaffold is a versatile starting point for creating more complex molecules with enhanced biological activity and selectivity. nbuv.gov.ua A common synthetic strategy is the Fischer indole (B1671886) synthesis, where this compound is reacted with ketones to produce 4-azaindole (B1209526) derivatives. rsc.org This method allows for the introduction of various substituents onto the resulting indole core, enabling the fine-tuning of the molecule's interaction with biological targets like protein kinases. rsc.orgnbuv.gov.ua
Structure-activity relationship (SAR) studies on related pyridine derivatives have provided valuable insights for designing more potent and selective compounds. For example, in a series of pyridine derivatives, increasing the number of methoxy (OMe) groups on the structure was found to increase antiproliferative activity, as reflected by lower IC₅₀ values. mdpi.com The position of these groups also significantly impacts activity. mdpi.com Similarly, for thieno[3,2-d]pyrimidine (B1254671) derivatives, SAR studies indicated that having an aryl hydrazide at the C-6 position and a 2-aminopyrimidine (B69317) at the C-2 position resulted in optimal dual inhibition of PI3K and mTOR enzymes. nih.gov
Derivatization is also used to target specific enzymes with greater selectivity. For instance, modifying the linker and surface recognition groups of 3-hydroxypyridine-2-thione-based inhibitors led to compounds with potent and selective activity against histone deacetylase 6 (HDAC6) and HDAC8, while remaining inactive against HDAC1. nih.gov The synthesis of various 2-methoxypyridine-3-carbonitriles bearing different aryl substituents has yielded compounds with promising antiproliferative effects against several cancer cell lines. mdpi.com The cytotoxicity assessment of these derivatives revealed that specific substitutions, such as a 4-bromophenyl or a 3-bromo-4-methoxyphenyl group, resulted in compounds with low micromolar IC₅₀ values. mdpi.com
The synthesis of pyrazolo[3,4-b]pyridines from chloronicotinonitriles and hydrazines is another example of derivatization leading to biologically active compounds. researchgate.net Subsequent acylation of the resulting 3-amino-1H-pyrazolo[3,4-b]pyridines occurs regioselectively at the amino group, allowing for further structural modifications to optimize biological activity. researchgate.net
Interactive Data Tables
Table 1: Antiproliferative Activity of 2-Methoxypyridine-3-carbonitrile Derivatives against Cancer Cell Lines mdpi.com
| Compound | Substituent (Aryl at C-4) | HepG2 IC₅₀ (µM) | DU145 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) |
| 5d | 4-bromophenyl | 1.1 ± 0.3 | 2.1 ± 0.6 | 1.9 ± 0.4 |
| 5g | 4-iodophenyl | 1.8 ± 0.4 | 1.5 ± 0.4 | 2.1 ± 0.5 |
| 5h | 4-hydroxy-3-methoxyphenyl | 4.8 ± 0.9 | 3.9 ± 0.8 | 3.5 ± 0.7 |
| 5i | 3-bromo-4-methoxyphenyl | 3.1 ± 0.7 | 4.5 ± 0.9 | 2.8 ± 0.6 |
Table 2: Inhibitory Activity of Hydrazone Derivatives Against hMAO-A mdpi.com
| Compound | Structure | hMAO-A IC₅₀ (µM) | Selectivity Index (hMAO-B/hMAO-A) |
| 2a | N'-(4-hydroxybenzylidene)-2-phenylhydrazine-1-carbothiohydrazide | 0.342 | > 292.39 |
| 2b | N'-(4-methoxybenzylidene)-2-phenylhydrazine-1-carbothiohydrazide | 0.028 | > 3571.42 |
| Moclobemide | (Standard) | 6.061 | 4.95 |
Advanced Applications in Materials Science and Analytical Chemistry
Material Science Applications of Hydrazinylpyridines
The ability of hydrazinylpyridines to engage in various non-covalent interactions and polymerization reactions underpins their use in the creation of novel functional materials.
Derivatives of hydrazinylpyridines, often in the form of hydrazones, exhibit interesting optoelectronic properties, making them candidates for applications in sensors and nonlinear optics (NLO). researchgate.net Computational studies, such as those using density functional theory (DFT), are frequently employed to investigate these properties. researchgate.netrsc.org These studies analyze frontier molecular orbitals (HOMO and LUMO), energy gaps, and absorption spectra to predict a compound's electronic behavior. researchgate.netresearchgate.net
For example, derivatives of related heterocyclic structures have been shown to have small energy gaps (as low as 1.492 eV) and significant bathochromic (red) shifts in their absorption spectra, which are desirable properties for optoelectronic materials. researchgate.net The stability and charge transfer characteristics of these molecules are influenced by intramolecular interactions, which can be tailored by adding different functional groups. researchgate.net This tunability allows for the design of materials with specific NLO properties or for use in organic semiconductor applications. researchgate.netrsc.org The development of fluorescent chemosensors is a significant application, where the coordination of a metal ion to the hydrazone derivative alters its photophysical properties, leading to a detectable change in fluorescence. nih.govresearchgate.net
Calculated Optoelectronic Properties of Related Heterocyclic Hydrazone Derivatives
| Compound Type | HOMO-LUMO Gap (eV) | Maximum Absorption Wavelength (λmax, nm) | Primary Application | Reference |
|---|---|---|---|---|
| Biindole Derivative | 2.156–1.492 | 692.838–969.605 | Nonlinear Optics (NLO) | researchgate.net |
| Thiazole Derivative | ~3.38 | Not Specified | Optoelectronics | dp.tech |
| Pyromellitic Diimide Derivative | ~3.5–3.7 (LUMO level) | 244–281 | N-type Organic Semiconductors | rsc.org |
Polymer and Supramolecular Material Development
Applications in Analytical Chemistry
In analytical chemistry, hydrazinylpyridines are primarily valued for their ability to react with specific functional groups, thereby "tagging" analyte molecules to make them more easily detectable by modern analytical instruments.
Hydrazinylpyridines are highly effective derivatization reagents, particularly for analytes containing carbonyl (ketone or aldehyde) groups, such as steroids. nih.govnih.gov The hydrazine (B178648) moiety reacts with the carbonyl to form a stable hydrazone. This process is crucial for enhancing detection sensitivity in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net
A prominent example is 2-hydrazino-1-methylpyridine (HMP), a reagent structurally similar to 3-hydrazinyl-2-methoxypyridine. HMP derivatization introduces a permanently charged pyridinium (B92312) group, which significantly improves the ionization efficiency of the analyte in the mass spectrometer's electrospray ionization (ESI) source. nih.govddtjournal.comresearchgate.net This leads to a substantial increase in signal intensity, allowing for the quantification of low-concentration analytes from small sample volumes. nih.govresearchgate.net For instance, the HMP derivatives of androgens like 5α-dihydrotestosterone (DHT) and testosterone (B1683101) provide a 70- to 1600-fold increase in sensitivity compared to the underivatized molecules. nih.govresearchgate.net This enhanced sensitivity is critical for clinical and biological research where sample volume is limited and analyte concentrations are extremely low. nih.govresearchgate.net
LC-MS/MS Derivatization Data for Androgens using 2-Hydrazino-1-methylpyridine (HMP)
| Analyte | Derivative | Mass Transition (m/z) | Detection Limit | Reference |
|---|---|---|---|---|
| 5α-Dihydrotestosterone (DHT) | DHT-HMP | 396 → 108 | ~34 pM (0.4 pg on column) | nih.govresearchgate.net |
| Testosterone | Testosterone-HMP | 394 → 108 | ~34 pM (0.4 pg on column) | nih.govresearchgate.net |
| Androstenedione | Androstenedione-HMP | 392 → 108 | ~34 pM (0.4 pg on column) | nih.govresearchgate.net |
The coordination properties of hydrazinylpyridine derivatives are leveraged in the design of chemosensors and biosensors. numberanalytics.comnumberanalytics.com When a hydrazinylpyridine reacts to form a hydrazone, the resulting molecule often possesses multiple binding sites (e.g., nitrogen and oxygen atoms) that can selectively coordinate with metal ions. rsc.org This binding event can trigger a change in the molecule's optical properties, such as fluorescence, providing a basis for a sensor. nih.govnih.gov
For example, a hydrazone-based chemosensor was developed to detect zinc (Zn²⁺) and cadmium (Cd²⁺) ions. rsc.org The coordination of these metal ions to the sensor molecule induces aggregation, which in turn "switches on" fluorescence through a process known as aggregation-induced emission (AIE). rsc.org The sensor demonstrated high selectivity and sensitivity, with detection limits in the nanomolar and even picomolar range. rsc.org Similarly, biosensors can be constructed by immobilizing these coordination compounds on electrode surfaces. mdpi.com The interaction between the target analyte and the immobilized complex causes a measurable change in an electrochemical signal, such as current or impedance, allowing for quantification. nih.govmdpi.com These sensor platforms are crucial for applications ranging from environmental monitoring of heavy metals to biomedical diagnostics. numberanalytics.commdpi.com
Future Directions and Emerging Research Avenues for 3 Hydrazinyl 2 Methoxypyridine
Exploration of Novel Synthetic Methodologies
While established methods for the synthesis of hydrazinylpyridines exist, there is considerable scope for the development of more efficient, scalable, and environmentally benign synthetic routes. Current strategies often rely on classical diazotization of an aminopyridine followed by reduction, for instance with tin(II) chloride. nih.gov
Future research should focus on:
Catalytic Systems: Investigating novel catalysts, such as palladium or copper-based systems, could lead to milder reaction conditions and improved yields. vulcanchem.comafricanjournalofbiomedicalresearch.com For instance, copper-catalyzed cyclization methods have shown promise in constructing other pyridine-containing heterocyclic systems. africanjournalofbiomedicalresearch.com
Flow Chemistry: The adoption of continuous flow reactors could enhance safety, improve reaction control, and facilitate large-scale production, which is crucial for industrial applications.
Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields for the synthesis of pyridine (B92270) derivatives and should be explored for 3-Hydrazinyl-2-methoxypyridine. vulcanchem.com
Alternative Hydrazinylating Agents: Exploring alternative, safer, and more efficient reagents for introducing the hydrazinyl group could overcome some of the limitations associated with the use of hydrazine (B178648) hydrate (B1144303).
A comparative table of potential synthetic methods is presented below.
| Methodology | Typical Reagents | Potential Advantages | Reported Yields (Analogous Compounds) |
| Classical Diazotization/Reduction | NaNO₂, HCl, SnCl₂ | Well-established procedure | ~57-60% for pyridine analogs vulcanchem.com |
| Palladium-Catalyzed Annulation | Aldehydes, Pd catalyst | Direct access to complex structures | Not reported for this specific compound |
| Copper-Catalyzed Cyclization | 2-aminobenzyl alcohols, 1,3-dicarbonyls | High efficiency, atom economy | Not reported for this specific compound |
| Microwave-Assisted Synthesis | Various precursors | Reduced reaction times, higher yields | >60% (potential) vulcanchem.com |
Development of Advanced Computational Models
Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental work. For this compound, advanced computational models can provide invaluable insights.
Future research avenues include:
DFT Calculations: Using Density Functional Theory (DFT) to model the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. This can help predict sites of reactivity and potential reaction mechanisms. researchgate.net
Molecular Docking: Performing molecular docking studies to predict the binding affinity and orientation of this compound derivatives within the active sites of various biological targets, such as kinases or other enzymes. vulcanchem.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of a series of derivatives with their biological activity, facilitating the rational design of more potent compounds.
Predictive Modeling for Materials: Simulating the integration of the molecule into larger material architectures to predict properties like thermal stability, conductivity, and sensor response. techscience.com
| Computational Method | Application Area | Predicted Properties |
| Density Functional Theory (DFT) | Reactivity, Spectroscopy | Electron density, bond energies, IR/NMR spectra |
| Molecular Docking | Drug Discovery | Binding affinity, interaction modes with proteins |
| QSAR | Medicinal Chemistry | Correlation of structure with biological activity |
| Molecular Dynamics (MD) | Materials Science, Biology | Conformational changes, stability of complexes |
Expansion of Coordination Chemistry to New Metal Centers and Architectures
The hydrazinyl and pyridine nitrogen atoms make this compound an excellent candidate for forming stable coordination complexes with a wide range of metal ions. The coordination chemistry of similar pyridine derivatives with transition metals like Co(II), Mn(II), and Ni(II) has led to the formation of interesting two-dimensional polymers. acs.org
Future research should aim to:
Explore a Broader Range of Metals: Systematically investigate the coordination of this compound with a wider variety of metal centers, including lanthanides, actinides, and main group metals, to synthesize novel complexes with unique magnetic, optical, or catalytic properties.
Construct Metal-Organic Frameworks (MOFs): Utilize the molecule as a multitopic organic linker to construct porous MOFs. These materials could have applications in gas storage, separation, and heterogeneous catalysis.
Synthesize Polynuclear Clusters: Target the synthesis of discrete polynuclear metal clusters with interesting magnetic or catalytic properties.
Develop Supramolecular Assemblies: Exploit non-covalent interactions to build complex supramolecular architectures, such as cages and helicates.
| Metal Center Family | Potential Coordination Architectures | Potential Applications |
| Transition Metals (e.g., Fe, Ru, Cu, Zn) | 1D/2D/3D Coordination Polymers, MOFs acs.orgresearchgate.net | Catalysis, Magnetism, Luminescence |
| Lanthanides (e.g., Eu, Tb) | Luminescent Complexes, Single-Molecule Magnets | Bio-imaging, Data Storage |
| Main Group Metals (e.g., Al, Sn, Bi) | Cages, Clusters | Lewis Acid Catalysis, Photovoltaics |
| Platinum Group Metals (e.g., Pt, Ir, Rh) | Organometallic Complexes | OLEDs, Chemosensors, Anticancer Agents |
Targeted Derivatization for Specific Biological Targets (in vitro)
The reactive hydrazinyl group is a versatile handle for chemical derivatization, allowing for the synthesis of a wide array of new molecules with tailored biological activities. nih.gov The process of derivatization can improve the molecule's interaction with biological targets and enhance its pharmacokinetic properties. nih.govresearchgate.net
Future research should focus on:
Schiff Base Condensation: Reacting this compound with a library of aldehydes and ketones to generate hydrazone derivatives. These derivatives can be screened in vitro for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. vulcanchem.com
Acylation and Sulfonylation: Modifying the hydrazinyl group through reactions with acyl chlorides and sulfonyl chlorides to produce stable amide and sulfonamide derivatives for biological screening.
Cyclization Reactions: Using the hydrazinyl group as a key functional group in cyclization reactions to form novel heterocyclic systems, such as pyrazoles, triazoles, and pyridazines, which are known pharmacophores. researchgate.net
Isotopic Labeling: Synthesizing isotopically labeled (e.g., with deuterium) analogues to study metabolic pathways and improve metabolic stability, potentially leading to compounds with enhanced bioavailability. nih.govresearchgate.net
| Derivative Class | Synthetic Strategy | Potential Biological Target (in vitro) |
| Hydrazones | Condensation with aldehydes/ketones | Kinases (e.g., EGFR), Bacterial Enzymes vulcanchem.com |
| Pyrazoles | Cyclization with 1,3-dicarbonyls | COX-2, Dihydrofolate Reductase |
| N-Acylhydrazides | Acylation with acid chlorides | Histone Deacetylases (HDACs) |
| Deuterated Analogs | Use of deuterated reagents | GABA-A Receptors nih.gov |
Integration into Multifunctional Materials
The unique combination of a hydrogen-bonding hydrazinyl group, a metal-coordinating pyridine ring, and a modifiable methoxy (B1213986) group makes this compound an attractive component for advanced functional materials.
Future research in this area could include:
Chemosensors: Immobilizing the molecule or its derivatives onto solid supports to create chemosensors for the detection of specific metal ions, anions, or small organic molecules. The binding event could be signaled by a change in color or fluorescence.
Corrosion Inhibitors: Investigating the ability of this compound and its derivatives to form protective layers on metal surfaces, thereby acting as effective corrosion inhibitors in various environments. usmba.ac.ma
Smart Polymers: Incorporating the molecule as a functional monomer into polymer chains to create "smart" polymers that respond to external stimuli such as pH, temperature, or the presence of specific analytes.
Nonlinear Optical (NLO) Materials: Exploring the potential of its metal complexes or highly conjugated derivatives as NLO materials for applications in optoelectronics and photonics.
Q & A
Q. What are the established synthetic methodologies for preparing 3-Hydrazinyl-2-methoxypyridine with high purity?
- Methodological Answer: The synthesis of this compound typically involves hydrazine substitution or oxidative cyclization. A robust approach includes:
- Hydrazine Substitution: Reacting 2-methoxy-3-chloropyridine with hydrazine hydrate under reflux conditions (60–80°C for 6–8 hours) in ethanol or methanol. Purification via recrystallization yields >85% purity .
- Oxidative Ring Closure: Using sodium hypochlorite (NaOCl) as a green oxidant to cyclize hydrazine intermediates at room temperature, achieving yields up to 73% with minimal byproducts. Ethanol is preferred for solvent compatibility .
Critical Parameters: Reaction temperature, stoichiometric ratio of hydrazine to precursor, and solvent polarity significantly influence yield and purity.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer: Key techniques include:
- FT-IR Spectroscopy: Identifies functional groups (e.g., N–H stretch at 3300–3400 cm⁻¹ for hydrazinyl, C–O–C stretch at 1250 cm⁻¹ for methoxy) .
- NMR Spectroscopy: -NMR reveals methoxy protons as a singlet (~δ 3.8 ppm) and hydrazinyl protons as broad peaks (δ 4.5–5.5 ppm). -NMR confirms aromatic carbons and methoxy groups .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 152.08 for C₆H₉N₃O) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer: Discrepancies often arise from structural analogs or assay variability. Strategies include:
- Structural-Activity Relationship (SAR) Studies: Compare activities of derivatives with controlled substitutions (e.g., replacing methoxy with ethoxy) to isolate functional group contributions .
- Standardized Assays: Use enzyme inhibition assays (e.g., microbial metabolism targets) under identical conditions (pH 7.4, 37°C) to minimize variability .
- Meta-Analysis: Cross-reference data from peer-reviewed studies while excluding non-validated sources (e.g., vendor databases) .
Q. What computational approaches are employed to predict the hydrogen bonding patterns and crystal packing of this compound?
- Methodological Answer: Computational workflows include:
- Density Functional Theory (DFT): Optimize geometry using Gaussian 09W with B3LYP/6-311++G(d,p) basis sets. Predict intermolecular interactions (e.g., N–H⋯N hydrogen bonds) .
- Graph Set Analysis: Classify hydrogen bond motifs (e.g., R₂²(8) patterns) to infer crystal packing trends .
Example Data:
| Parameter | Value (DFT) | Experimental (XRD) |
|---|---|---|
| N–H Bond Length | 1.02 Å | 1.03 Å |
| H-Bond Angle | 158° | 155° |
Q. What strategies are recommended for optimizing the reaction conditions to enhance the yield of this compound in multi-step syntheses?
- Methodological Answer: Key optimization steps:
- Catalyst Screening: Test transition metal catalysts (e.g., CuI) for Suzuki-Miyaura cross-coupling steps to reduce side reactions .
- Solvent Optimization: Use polar aprotic solvents (e.g., DMF) for hydrazine reactions to improve solubility and reaction rate .
- In Situ Monitoring: Employ HPLC or TLC to track intermediate formation and adjust reaction time dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
